

Applikationsprotokolle zur Derivatisierung der terminalen Hydroxylgruppe von Azido-PEG3-alkohol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Azido-PEG3-alkohol

Cat. No.: B1666427

[Get Quote](#)

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: Azido-PEG3-alkohol ($\text{N}_3\text{-(CH}_2\text{)}_2\text{-O-(CH}_2\text{)}_2\text{-O-(CH}_2\text{)}_2\text{-OH}$) ist ein heterobifunktionseller Linker, der in der Biokonjugation und Arzneimittelentwicklung weit verbreitet ist. Seine terminale Azidogruppe ermöglicht die "Click-Chemie", eine hocheffiziente und spezifische Konjugationsmethode. Die terminale Hydroxylgruppe bietet einen weiteren Punkt für die Modifikation, was die Synthese komplexer biokonjugierter Moleküle ermöglicht. Diese Applikationsprotokolle beschreiben detaillierte Methoden zur Derivatisierung dieser Hydroxylgruppe in verschiedene andere funktionelle Gruppen, um die Anwendungsmöglichkeiten dieses vielseitigen Linkers zu erweitern.

Überblick über die Derivatisierungsstrategien

Die terminale Hydroxylgruppe von Azido-PEG3-alkohol kann in eine Vielzahl anderer funktioneller Gruppen umgewandelt werden, um unterschiedliche Konjugationsstrategien zu ermöglichen. Die Hauptstrategien umfassen:

- Aktivierung der Hydroxylgruppe: Umwandlung der Hydroxylgruppe in eine bessere Abgangsgruppe (z. B. Tosylat oder Mesylat) für die anschließende nukleophile Substitution.
- Veresterung: Direkte Reaktion mit Carbonsäuren oder deren aktivierten Derivaten zur Bildung einer Esterbindung.

- Carbamat-Bildung: Reaktion mit Isocyanaten oder Chloroformiaten zur Bildung einer stabilen Carbamatbindung.
- Oxidation: Umwandlung des primären Alkohols in ein Aldehyd oder eine Carbonsäure.

Diese Derivatisierungen erweitern das Repertoire an Reaktionen, die mit dem PEG-Linker durchgeführt werden können, und ermöglichen so die Anbindung an eine breitere Palette von Biomolekülen und Oberflächen.

Experimentelle Protokolle

Die folgenden Protokolle beschreiben detaillierte Verfahren für die gängigsten Derivatisierungen der Hydroxylgruppe von Azido-PEG3-alkohol.

Aktivierung der Hydroxylgruppe und anschließende Substitution zur Synthese von Azido-PEG3-amin

Diese zweistufige Methode ist eine der zuverlässigsten Methoden zur Einführung einer primären Amingruppe.

Schritt 1: Synthese von Azido-PEG3-tosylat

Dieses Protokoll beschreibt die Umwandlung der Hydroxylgruppe in ein Tosylat, eine ausgezeichnete Abgangsgruppe.

- Materialien:
 - Azido-PEG3-alkohol
 - Wasserfreies Dichlormethan (DCM)
 - Triethylamin (TEA)
 - p-Toluolsulfonylchlorid (TsCl)
 - Gesättigte wässrige Ammoniumchlorid (NH₄Cl)-Lösung
 - Wasserfreies Natriumsulfat (Na₂SO₄)

- Argon- oder Stickstoffgas
- Protokoll:
 - Lösen Sie Azido-PEG3-alkohol (1 Äq.) in wasserfreiem DCM in einem trockenen Rundkolben unter Inertgasatmosphäre (Argon oder Stickstoff).
 - Kühlen Sie die Lösung in einem Eisbad auf 0 °C.
 - Fügen Sie langsam Triethylamin (1,5 Äq.) zu der gerührten Lösung hinzu.
 - Fügen Sie p-Toluolsulfonylchlorid (1,2 Äq.) portionsweise hinzu und achten Sie darauf, dass die Temperatur unter 5 °C bleibt.
 - Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie über Nacht.
 - Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
 - Nach Abschluss der Reaktion wird die Reaktionsmischung mit gesättigter NH₄Cl-Lösung und anschließend mit Wasser gewaschen.
 - Trocknen Sie die organische Phase über wasserfreiem Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
 - Das Rohprodukt kann mittels Säulenchromatographie auf Kieselgel gereinigt werden.

Schritt 2: Synthese von Azido-PEG3-amin

Dieses Protokoll beschreibt die Substitution der Tosylatgruppe durch ein Azid, gefolgt von einer Reduktion zur Amingruppe. Eine alternative, direktere Methode ist die Gabriel-Synthese. Hier wird die Umsetzung mit Natriumazid und anschließende Reduktion beschrieben.

- Materialien:
 - Azido-PEG3-tosylat
 - Wasserfreies Dimethylformamid (DMF)

- Natriumazid (NaN_3)
- Triphenylphosphin (PPh_3) oder Zinkpulver und Ammoniumchlorid
- Tetrahydrofuran (THF)
- Wasser
- Protokoll (über Azid-Zwischenstufe):
 - Lösen Sie Azido-PEG3-tosylat (1 Äq.) in wasserfreiem DMF.
 - Fügen Sie Natriumazid (3 Äq.) hinzu und erhitzen Sie die Mischung unter Rühren auf 60-80 °C für 12-24 Stunden.
 - Kühlen Sie die Reaktion ab, filtrieren Sie unlösliche Salze ab und entfernen Sie das DMF im Vakuum.
 - Lösen Sie den Rückstand in Wasser und extrahieren Sie das Produkt mit DCM.
 - Trocknen Sie die vereinigten organischen Phasen über Na_2SO_4 , filtrieren Sie und konzentrieren Sie im Vakuum, um Azido-PEG3-azid zu erhalten.
 - Zur Reduktion lösen Sie das Azido-PEG3-azid in THF/Wasser.
 - Fügen Sie Triphenylphosphin (1,5 Äq.) hinzu und rühren Sie bei Raumtemperatur über Nacht (Staudinger-Reduktion). Alternativ kann eine Reduktion mit Zinkpulver (4 Äq.) und Ammoniumchlorid (4 Äq.) in THF/Wasser unter Rückfluss für mehrere Stunden durchgeführt werden.^[1]
 - Nach Abschluss der Reaktion entfernen Sie das THF im Vakuum und extrahieren das wässrige Gemisch mit DCM.
 - Reinigen Sie das Produkt mittels Säulenchromatographie, um Azido-PEG3-amin zu erhalten.^{[2][3]}

Veresterung zur Synthese von Azido-PEG3-estern

Die Veresterung ist eine direkte Methode zur Konjugation von Carbonsäuren an die Hydroxylgruppe.

Protokoll 1: Steglich-Veresterung

Diese Methode ist für säureempfindliche Substrate geeignet.

- Materialien:
 - Azido-PEG3-alkohol
 - Carbonsäure (R-COOH)
 - N,N'-Dicyclohexylcarbodiimid (DCC) oder 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC)
 - 4-(Dimethylamino)pyridin (DMAP)
 - Wasserfreies DCM
- Protokoll:
 - Lösen Sie Azido-PEG3-alkohol (1 Äq.), die Carbonsäure (1,2 Äq.) und eine katalytische Menge DMAP (0,1 Äq.) in wasserfreiem DCM unter Inertgasatmosphäre.
 - Kühlen Sie die Lösung auf 0 °C.
 - Fügen Sie eine Lösung von DCC (1,2 Äq.) oder EDC (1,2 Äq.) in wasserfreiem DCM tropfenweise hinzu.
 - Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 12-24 Stunden.
 - Filtrieren Sie das ausgefallene Dicyclohexylharnstoff (DCU)-Nebenprodukt ab.
 - Waschen Sie das Filtrat mit verdünnter Salzsäure, gesättigter Natriumbicarbonatlösung und Wasser.

- Trocknen Sie die organische Phase über Na_2SO_4 , filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
- Reinigen Sie den resultierenden Ester mittels Säulenchromatographie.

Protokoll 2: Reaktion mit Acylchloriden

Diese Methode ist sehr reaktiv und verläuft in der Regel schnell.

- Materialien:
 - Azido-PEG3-alkohol
 - Acylchlorid (R-COCl)
 - Wasserfreies DCM oder THF
 - Base (z. B. Triethylamin oder Pyridin)
- Protokoll:
 - Lösen Sie Azido-PEG3-alkohol (1 Äq.) und die Base (1,5 Äq.) in wasserfreiem DCM oder THF in einem Eisbad.
 - Fügen Sie das Acylchlorid (1,1 Äq.) langsam tropfenweise hinzu.
 - Rühren Sie die Reaktion für 1-4 Stunden bei 0 °C bis Raumtemperatur.
 - Nach Abschluss der Reaktion waschen Sie die Mischung mit Wasser, um die Salze zu entfernen.
 - Trocknen Sie die organische Phase, filtrieren Sie und konzentrieren Sie sie, um den rohen Ester zu erhalten, der durch Säulenchromatographie gereinigt werden kann.

Carbamat-Bildung zur Synthese von Azido-PEG3-carbamat

Carbamatbindungen sind im Allgemeinen stabiler gegenüber Hydrolyse als Esterbindungen.

- Materialien:
 - Azido-PEG3-alkohol
 - Isocyanat (R-NCO)
 - Wasserfreies aprotisches Lösungsmittel (z. B. THF, DMF)
 - Katalysator (optional, z. B. Dibutylzinndilaurat, DBTDL)
- Protokoll:
 - Lösen Sie Azido-PEG3-alkohol (1 Äq.) in einem wasserfreien aprotischen Lösungsmittel.
 - Fügen Sie das Isocyanat (1,1 Äq.) langsam zu der Lösung hinzu. Bei weniger reaktiven Isocyanaten kann eine katalytische Menge DBTDL zugegeben werden.
 - Rühren Sie die Reaktion bei Raumtemperatur oder leicht erhöhter Temperatur (z. B. 50 °C) für 2-24 Stunden.
 - Überwachen Sie die Reaktion mittels DC oder HPLC.
 - Nach Abschluss der Reaktion entfernen Sie das Lösungsmittel im Vakuum.
 - Reinigen Sie das Produkt mittels Säulenchromatographie.

Quantitative Daten

Die Ausbeuten für die Derivatisierung von PEG-Alkoholen können stark variieren, abhängig von den spezifischen Reaktionsbedingungen, der Reinheit der Ausgangsmaterialien und der Effizienz der Aufreinigung. Die folgende Tabelle fasst typische Ausbeuten für die beschriebenen Reaktionen zusammen.

Derivatisierungs- methode	Funktionelle Gruppe	Typische Ausbeute (%)	Anmerkungen
Aktivierung & Substitution			
Tosylierung/Mesylierung	-OTs / -OMs	> 95%	Reaktion verläuft in der Regel quantitativ. [4]
Azid-Substitution	-N ₃	> 90%	Hohe Ausbeuten bei der Substitution von Tosylaten/Mesylaten. [4]
Reduktion zu Amin	-NH ₂	82 - 99%	Die Staudinger-Reaktion oder die Reduktion mit Zn/NH ₄ Cl sind sehr effizient. [1]
Veresterung			
Steglich-Veresterung	-O-CO-R	70 - 90%	Gute Ausbeuten, aber die Entfernung von DCU kann problematisch sein.
Acylchlorid-Methode	-O-CO-R	> 90%	Sehr reaktiv, erfordert jedoch wasserfreie Bedingungen.
Carbamat-Bildung			
Isocyanat-Methode	-O-CO-NH-R	> 90%	Hocheffiziente Reaktion, insbesondere mit Katalysator.

Diese Werte sind Schätzungen und sollten für spezifische Substrate und Bedingungen optimiert werden.

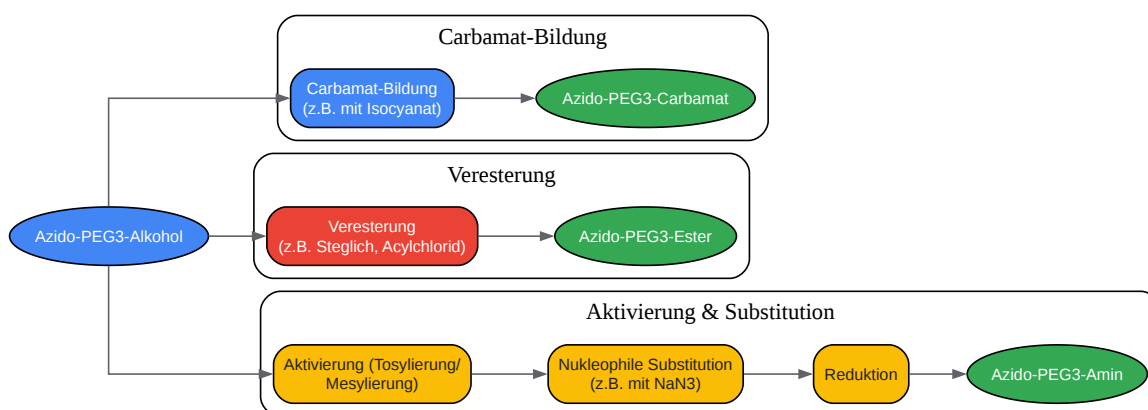
Charakterisierung der Derivate

Die erfolgreiche Derivatisierung kann durch verschiedene analytische Techniken bestätigt werden.

- Kernspinresonanzspektroskopie (^1H -NMR): Nützlich zur Bestätigung der Einführung neuer funktioneller Gruppen durch das Auftreten charakteristischer Signale und die Verschiebung der Signale der Protonen in der Nähe der modifizierten Hydroxylgruppe.[5][6]
- Fourier-Transform-Infrarotspektroskopie (FTIR): Kann das Verschwinden der breiten O-H-Bande des Alkohols und das Auftreten neuer charakteristischer Banden (z. B. C=O-Streckschwingung für Ester und Carbamate, N_3 -Streckschwingung für Azide) nachweisen.[3]
- Massenspektrometrie (MS): Techniken wie ESI-MS oder MALDI-TOF können zur Bestätigung der exakten Masse des derivatisierten Produkts verwendet werden.[5][6]

Visualisierungen

Die folgenden Diagramme illustrieren die Arbeitsabläufe und Reaktionswege für die Derivatisierung von Azido-PEG3-alkohol.



[Click to download full resolution via product page](#)

Abbildung 1: Allgemeiner Arbeitsablauf zur Derivatisierung von Azido-PEG3-alkohol.

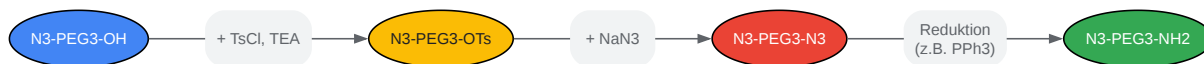
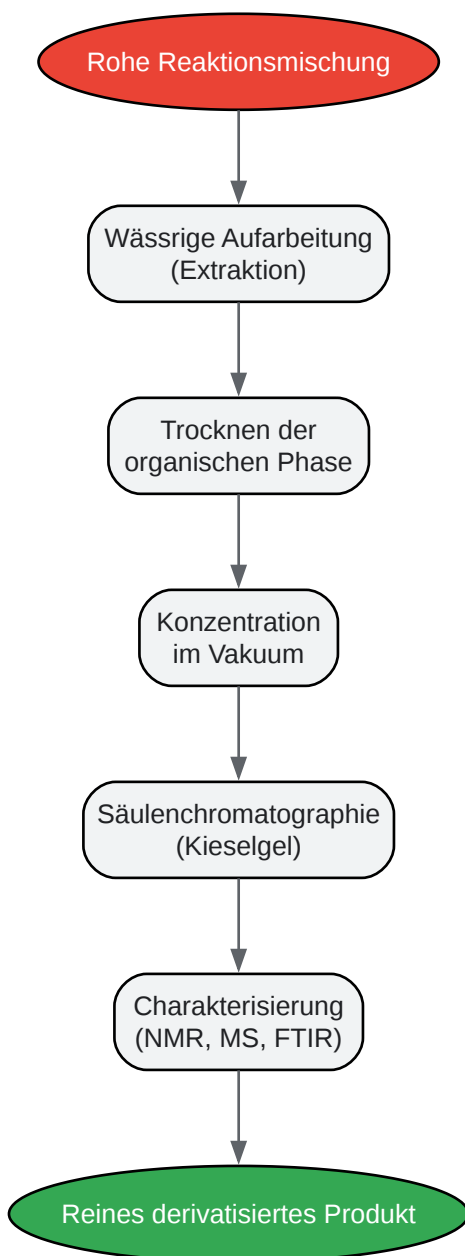
[Click to download full resolution via product page](#)

Abbildung 2: Reaktionsschema zur Synthese von Azido-PEG3-amin.



[Click to download full resolution via product page](#)

Abbildung 3: Allgemeiner Aufreinigungs- und Charakterisierungsworkflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Applikationsprotokolle zur Derivatisierung der terminalen Hydroxylgruppe von Azido-PEG3-alkohol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666427#derivatization-of-the-terminal-hydroxyl-group-on-azido-peg3-alcohol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com